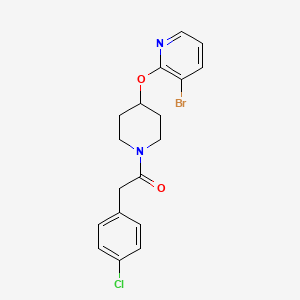
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple functional groups and aromatic systems. While the specific compound is not directly studied in the provided papers, related compounds with bromo, chloro, and ethanone functional groups have been analyzed, which can provide insights into the behavior of similar structures.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can be adapted to synthesize the compound . For instance, the synthesis of enantiomerically pure diarylethanes as described in the second paper involves a 7-step procedure starting from a related methanone compound . This suggests that a similar approach could be taken for the synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone, potentially involving the resolution of chiral intermediates and careful control of reaction conditions to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been determined using techniques such as X-ray diffraction, as seen in the third paper . The crystal structure analysis provides detailed information about the arrangement of atoms in the molecule and the spatial orientation of the functional groups. For the compound , one could expect to perform a similar analysis to determine its precise geometry, which would be crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the bromo and chloro substituents, which are known to be susceptible to nucleophilic substitution reactions. The molecular docking study mentioned in the first paper indicates that similar compounds can form stable complexes with biological targets such as kinesin spindle protein (KSP), suggesting potential inhibitory activity . This implies that 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone could also engage in specific chemical reactions with biological macromolecules, which could be explored for therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the vibrational spectra and HOMO-LUMO analysis described in the first paper . The presence of various functional groups would contribute to the compound's optical properties, such as its hyperpolarizability, which is a measure of its nonlinear optical behavior. Additionally, the molecular electrostatic potential study would help identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is essential for predicting its reactivity patterns.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
- Compounds structurally related to "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone" have been synthesized using microwave irradiation techniques. These compounds exhibited notable antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure Analysis
- The crystal structure of adducts involving similar compounds has been analyzed, providing insights into the molecular configurations and potential interactions in these compounds (Revathi et al., 2015).
CCR5 Antagonists Synthesis
- Derivatives of this compound have been synthesized and tested as non-peptide CCR5 antagonists, showing potential bioactivities and promising applications in medicinal chemistry (De-ju, 2015).
Antitumor Activity Evaluation
- Some derivatives have been evaluated for their antitumor activities, particularly against breast cancer cells, showing promising antiproliferative agents (Yurttaş et al., 2014).
Neuroprotective Activities
- Aryloxyethylamine derivatives related to this compound have been evaluated for neuroprotective activities, showing potential protective effects against glutamate-induced cell death and ischemic conditions (Zhong et al., 2020).
Antimicrobial Activity
- Novel derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating inhibitory effects on bacterial growth (Bhasker et al., 2018).
properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIQTESYMMHPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

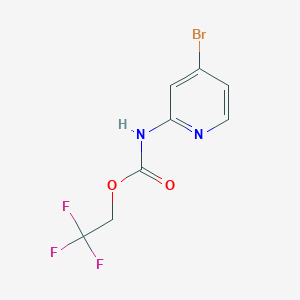
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)
![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)
![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)

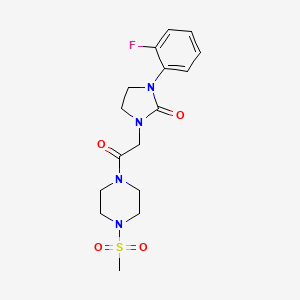
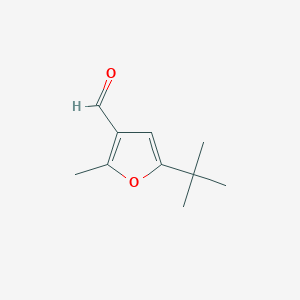

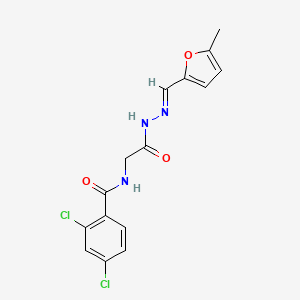
![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)
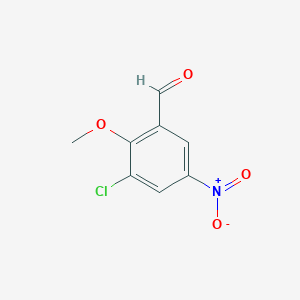
![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)